4-tert-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-tert-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a class of compounds known for their biological and pharmacological activities This compound features a tert-butyl group at the fourth position and a methyl group at the second position on the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives.
Scientific Research Applications
4-tert-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the biological context and the particular derivative being studied.
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the tert-butyl group, resulting in different chemical and biological properties.
4-tert-Butyl-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the second position, affecting its reactivity and applications.
Uniqueness: 4-tert-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the tert-butyl and methyl groups, which influence its chemical reactivity and potential applications. This combination of substituents can enhance its stability and biological activity compared to similar compounds.
Properties
CAS No. |
152536-57-7 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-tert-butyl-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H21N/c1-10-9-12(14(2,3)4)11-7-5-6-8-13(11)15-10/h5-8,10,12,15H,9H2,1-4H3 |
InChI Key |
VJRRHQPTVXXGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(C)(C)C |
Origin of Product |
United States |
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